An In-depth Technical Guide to the Molecular Structure of Ternidazole-d6 Hydrochloride
An In-depth Technical Guide to the Molecular Structure of Ternidazole-d6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of Ternidazole-d6 hydrochloride, a deuterated analog of the antimicrobial agent Ternidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
Ternidazole is a 5-nitroimidazole derivative with known antimicrobial and antiprotozoal activities. The introduction of deuterium atoms into drug molecules, a process known as deuteration, is a strategy employed in drug discovery to potentially improve the pharmacokinetic and metabolic profile of a compound. Ternidazole-d6 hydrochloride is a stable-isotope labeled version of Ternidazole hydrochloride, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays.
Chemical and Physical Data
The chemical properties of Ternidazole-d6 hydrochloride and its non-deuterated counterpart, Ternidazole, are summarized below for direct comparison.
| Property | Ternidazole-d6 Hydrochloride | Ternidazole |
| IUPAC Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol-d6 hydrochloride | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol[1] |
| Synonyms | 2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride; 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride[2][3] | 2-Methyl-5-nitroimidazole-1-propanol; 1-(3-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole[1] |
| Molecular Formula | C₇H₆D₆ClN₃O₃[2][3][4] | C₇H₁₁N₃O₃[1] |
| Molecular Weight | 227.68 g/mol [2][3][4] | 185.18 g/mol [1][5][6][7] |
| CAS Number | 1346599-62-9[2][4] | 1077-93-6[1][8] |
| Form | Hydrochloride Salt | Free Base |
Molecular Structure
The molecular structure of Ternidazole consists of a 2-methyl-5-nitroimidazole ring connected to a propan-1-ol side chain at the N1 position of the imidazole ring. In Ternidazole-d6 hydrochloride, the six hydrogen atoms on the propanol side chain are replaced by deuterium atoms.
Experimental Protocols
General Synthesis of N-Alkyl-d-Imidazoles
A common method for the N-alkylation of imidazoles involves the reaction of the imidazole ring with a deuterated alkyl halide in the presence of a base.
Methodology:
-
Reaction Setup: The imidazole starting material is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: A base (e.g., potassium carbonate, sodium hydride) is added to the solution to deprotonate the imidazole nitrogen, forming an imidazolide anion.
-
Alkylation: The deuterated alkyl halide (in this case, a deuterated 3-halopropanol derivative) is added to the reaction mixture. The reaction is typically stirred at room temperature or gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched with water and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure deuterated product.
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Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the structure and isotopic purity of Ternidazole-d6 hydrochloride.
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[9][10][11][12]
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering if necessary.[11]
Data Acquisition:
-
¹H NMR: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the propanol side chain, confirming successful deuteration. Signals for the methyl group and the imidazole ring proton should be present.
-
²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterium atoms on the propanol chain.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Ternidazole-d6 hydrochloride and to assess its isotopic enrichment.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the ionization technique, such as methanol, acetonitrile, or a mixture with water.[13][14][15][16]
Data Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like Ternidazole.[13]
-
Mass Analyzer: High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion.[15]
-
Expected Results: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Ternidazole-d6 hydrochloride. The isotopic distribution pattern will be different from that of the non-deuterated compound, reflecting the presence of six deuterium atoms.
Conclusion
This technical guide provides essential information on the molecular structure, chemical properties, and analytical characterization of Ternidazole-d6 hydrochloride. The provided data and general experimental protocols serve as a valuable resource for researchers and scientists working with this deuterated compound in various applications, from metabolic studies to its use as an internal standard in quantitative analysis. While specific experimental data for Ternidazole-d6 hydrochloride is limited, the outlined methodologies provide a solid foundation for its synthesis and characterization.
References
- 1. Ternidazole | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ternidazole-d6 Hydrochloride价格_品牌:TRC-丁香通 [m.biomart.cn]
- 4. Ternidazole-d6 Hydrochloride (>90%) | LGC Standards [lgcstandards.com]
- 5. GSRS [precision.fda.gov]
- 6. Ternidazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uib.no [uib.no]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
